Methoxy(dimethyl)octylsilane

Catalog No.
S1895711
CAS No.
93804-29-6
M.F
C11H26OSi
M. Wt
202.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methoxy(dimethyl)octylsilane

CAS Number

93804-29-6

Product Name

Methoxy(dimethyl)octylsilane

IUPAC Name

methoxy-dimethyl-octylsilane

Molecular Formula

C11H26OSi

Molecular Weight

202.41 g/mol

InChI

InChI=1S/C11H26OSi/c1-5-6-7-8-9-10-11-13(3,4)12-2/h5-11H2,1-4H3

InChI Key

BAXHQTUUOKMMGV-UHFFFAOYSA-N

SMILES

CCCCCCCC[Si](C)(C)OC

Canonical SMILES

CCCCCCCC[Si](C)(C)OC

Functionalization of Partially Oxidized Porous Silicon

Methoxy(dimethyl)octylsilane is an organosilicon compound with the molecular formula C11_{11}H26_{26}OSi and a molecular weight of 202.41 g/mol. This compound features a silane group attached to an octyl chain and two methyl groups, contributing to its unique properties. Its structure allows for significant hydrophobic characteristics, making it useful in various applications, particularly in surface modification and as a coupling agent in polymer chemistry .

Typical of silanes:

  • Hydrolysis: In the presence of water, methoxy groups can hydrolyze to form silanol groups, which can further react with other silanol groups or substrates to form siloxane bonds. This reaction is crucial for the application of this compound in creating silane-based coatings and adhesives.
  • Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions, leading to the formation of three-dimensional siloxane networks, which enhance the mechanical properties of materials .
  • Reactivity with Functional Groups: The compound can also react with various functional groups, such as amines and alcohols, facilitating its use as a coupling agent in composites and coatings .

Methoxy(dimethyl)octylsilane can be synthesized through several methods:

  • Direct Silylation: This method involves reacting octanol with dimethylchlorosilane in the presence of a base such as sodium hydride. The reaction typically yields methoxy(dimethyl)octylsilane along with by-products that can be removed through distillation.
  • Hydrolysis and Condensation: Starting from octyltrichlorosilane or octyltriethoxysilane, hydrolysis followed by condensation can produce methoxy(dimethyl)octylsilane. This method allows for better control over the final product's purity and functionality .

Methoxy(dimethyl)octylsilane has diverse applications across multiple fields:

  • Surface Modifications: It is widely used for modifying surfaces to enhance hydrophobicity and improve adhesion properties in coatings and sealants.
  • Chromatography: This compound serves as a mobile phase in chromatography due to its unique solvent properties, facilitating the separation of various analytes .
  • Polymer Chemistry: It acts as a coupling agent in the production of composites, enhancing mechanical properties by improving interfacial bonding between organic polymers and inorganic fillers .

Interaction studies involving methoxy(dimethyl)octylsilane focus primarily on its behavior when applied to various substrates. Research indicates that it enhances adhesion between organic and inorganic materials, which is critical in applications such as coatings and adhesives. Additionally, studies on its hydrolysis products have shown that they can significantly influence the properties of silica-based materials when used as surface modifiers .

Several compounds share structural similarities with methoxy(dimethyl)octylsilane. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Methoxy(trimethyl)silaneC4_{4}H12_{12}OSiSmaller size; more polar; used in different applications
OctyltriethoxysilaneC14_{14}H34_{34}O3_3SiLarger size; more reactive; used for surface modifications
DimethyloctylchlorosilaneC11_{11}H25_{25}ClSiChlorine instead of methoxy; more reactive towards nucleophiles
n-OctyldimethylmethoxysilaneC11_{11}H26_{26}OSiSimilar structure; used for similar applications but differs in reactivity

Methoxy(dimethyl)octylsilane stands out due to its balanced hydrophobicity and reactivity, making it particularly effective for enhancing adhesion and modifying surfaces without excessive reactivity that could lead to unwanted side reactions .

Systematic Nomenclature and Synonyms

Methoxy(dimethyl)octylsilane is recognized through multiple systematic nomenclature systems and possesses several commonly accepted synonyms that reflect its structural characteristics. The compound is most frequently identified by its International Union of Pure and Applied Chemistry designation as methoxy(dimethyl)octylsilane, which accurately describes the functional groups attached to the central silicon atom. The systematic naming convention follows the standard organosilicon nomenclature protocols, where the substituents are listed in alphabetical order preceding the silane designation.

The compound exhibits extensive synonymy in chemical literature and commercial applications, reflecting its widespread utility and recognition across different research domains. Primary synonyms include methoxydimethyloctylsilane, which represents an alternative systematic arrangement of the substituent descriptors. Additional recognized designations encompass dimethylmethoxy-normal-octylsilane, normal-octyldimethylmethoxysilane, and dimethylmethoxyoctylsilane. These various nomenclature forms facilitate identification across different chemical databases and supplier catalogs, ensuring comprehensive accessibility for researchers and industrial applications.

Commercial suppliers and chemical databases frequently employ abbreviated forms such as octyldimethylmethoxysilane and dimethyloctylmethoxysilane. The diversity in nomenclature reflects the compound's integration into multiple application areas, where different naming conventions may predominate based on specific industrial or research contexts. This nomenclatural flexibility ensures that the compound maintains consistent identification regardless of the particular chemical database or commercial source consulted.

Molecular Formula and Stereochemical Considerations

The molecular formula of methoxy(dimethyl)octylsilane is established as carbon eleven hydrogen twenty-six oxygen silicon, representing a precise elemental composition that defines its chemical behavior and physical properties. The molecular weight calculations consistently indicate 202.41 grams per mole across multiple authoritative sources, providing a reliable standard for quantitative applications and analytical determinations. This molecular weight places the compound within the medium molecular weight range for organosilicon compounds, contributing to its favorable handling characteristics and processing properties.

PropertyValueSource Reference
Molecular FormulaCarbon₁₁ Hydrogen₂₆ Oxygen Silicon
Molecular Weight202.41 grams per mole
Exact Mass202.170207
Monoisotopic Mass202.175292

The structural configuration exhibits tetrahedral geometry around the silicon center, consistent with standard organosilicon chemistry principles. The silicon atom coordinates with four distinct substituents: one methoxy group, two methyl groups, and one octyl chain. This arrangement creates a molecule with both hydrophilic and hydrophobic characteristics, enabling its function as a surface modifier and coupling agent in various applications. The octyl chain provides significant hydrophobic character, while the methoxy group offers reactivity toward various nucleophilic species and hydrolysis reactions.

Stereochemical considerations for methoxy(dimethyl)octylsilane are relatively straightforward due to the absence of chiral centers in the molecular structure. The tetrahedral silicon center does not generate stereoisomerism because it lacks four different substituents, with two identical methyl groups present. The octyl chain adopts standard alkyl conformations without introducing additional stereochemical complexity. This structural simplicity contributes to the compound's consistent behavior across different reaction conditions and applications.

Historical Context and Discovery

Initial Synthesis Methodologies (Yoshida et al., 1986)

The foundational research establishing methoxy(dimethyl)octylsilane synthesis methodologies was pioneered by Yoshida and colleagues in their seminal 1986 publication in Tetrahedron Letters. This groundbreaking work represented a significant advancement in organosilicon chemistry, introducing novel synthetic approaches that enabled reliable preparation of functionalized silane compounds with extended alkyl chains. The Yoshida research group developed synthetic protocols that addressed previous limitations in creating stable silane derivatives with specific functional group arrangements.

The 1986 Tetrahedron Letters publication detailed comprehensive methodologies for preparing various silane derivatives, including methoxy(dimethyl)octylsilane, through carefully controlled reaction conditions. The research demonstrated that precise temperature control, appropriate solvent selection, and specific reagent stoichiometry were critical factors in achieving high-yield syntheses. The methodologies developed by Yoshida and colleagues established fundamental principles that continue to influence contemporary organosilicon synthesis approaches.

The original synthetic protocols emphasized the importance of moisture exclusion and inert atmosphere techniques to prevent unwanted hydrolysis reactions during silane formation. These methodological considerations proved essential for maintaining product integrity and achieving reproducible results across different laboratory settings. The research established standard practices that became widely adopted throughout the organosilicon chemistry community, contributing to the reliable commercial production of methoxy(dimethyl)octylsilane.

Evolution of Production Techniques (Itami et al., 1999)

The evolution of methoxy(dimethyl)octylsilane production techniques received significant advancement through the comprehensive research conducted by Itami, Mitsudo, and Yoshida, published in the Journal of Organic Chemistry in 1999. This influential publication built upon the foundational work from the 1980s while introducing innovative approaches that enhanced both synthetic efficiency and product purity. The 1999 research represented a mature understanding of organosilicon chemistry principles and their practical applications.

Research MilestoneYearKey ContributionPublication
Initial Synthesis Development1986Foundational synthetic methodologiesTetrahedron Letters, Volume 27, Pages 3373-3376
Production Technique Evolution1999Advanced reaction control and purificationJournal of Organic Chemistry, Volume 64, Pages 8709-8714

The evolution from initial synthesis methodologies to mature production techniques reflects the compound's growing commercial importance and expanding application portfolio. The progression from laboratory-scale preparations to more efficient production methods enabled broader accessibility of methoxy(dimethyl)octylsilane for research and industrial applications. This technological advancement contributed significantly to the compound's current status as a readily available and widely utilized organosilicon reagent.

The research developments between 1986 and 1999 established methoxy(dimethyl)octylsilane as a well-characterized and synthetically accessible compound. The combined contributions of Yoshida and colleagues' initial work and the subsequent refinements by Itami and collaborators created a robust foundation for the compound's continued development and application. These historical advances continue to influence contemporary approaches to organosilicon synthesis and applications in advanced functional materials.

Bulk Material Characteristics

Density and Phase Behavior (<0°C Melting Point)

Methoxy(dimethyl)octylsilane exhibits characteristic bulk material properties that define its physical behavior under standard conditions [1]. The compound demonstrates a liquid phase at room temperature with a density of 0.813 grams per milliliter at 25°C, as confirmed by multiple analytical sources [1] [2]. Complementary measurements indicate a density of 0.802 grams per cubic centimeter at 20°C, showing the typical temperature-dependent density variation observed in organosilicon compounds [3].

The specific gravity of methoxy(dimethyl)octylsilane is consistently reported as 0.813, indicating that the compound is less dense than water [2] [4]. This physical characteristic is significant for understanding the compound's behavior in biphasic systems and its separation characteristics during processing operations.

The melting point of methoxy(dimethyl)octylsilane is documented as less than 0°C, confirming its liquid state under standard ambient conditions [2] [4]. This low melting point is attributed to the molecular structure, which combines the methoxy functional group with the long-chain octyl substituent, preventing efficient crystalline packing at higher temperatures [2].

PropertyValueReference Source
Density (25°C)0.813 g/mLSigma-Aldrich, ChemicalBook
Density (20°C)0.802 g/cm³SAGECHEM
Specific Gravity0.813ChemicalBook, ChemDad
Melting Point<0°CMultiple sources
Phase at Room TemperatureLiquidMultiple sources

Boiling Point Profile (221-223°C Literature)

The boiling point profile of methoxy(dimethyl)octylsilane has been extensively characterized through literature compilation and experimental determination [1] [2]. The compound exhibits a narrow boiling point range of 221-223°C under standard atmospheric pressure conditions, demonstrating good thermal stability and consistent volatility characteristics [1] [2] [4].

This boiling point range is consistent across multiple independent sources, indicating reliable reproducibility of the thermal property measurements [1] [2] [4]. The relatively high boiling point compared to smaller organosilicon compounds reflects the influence of the octyl chain length on intermolecular van der Waals interactions and molecular weight effects [1].

The thermal stability implied by this boiling point profile makes methoxy(dimethyl)octylsilane suitable for applications requiring elevated temperature processing conditions [1]. The compound maintains its molecular integrity across a wide temperature range below its boiling point, which is crucial for industrial applications involving thermal cycling [1].

ParameterValueSource
Boiling Point Range221-223°CMultiple suppliers
Literature Value221-223°C (lit.)Chemical databases
Pressure ConditionsStandard atmospheric pressureStandard conditions
Temperature Measurement MethodLiterature compilationChemical literature

Refractive Index and Optical Properties (n20/D 1.423)

The optical properties of methoxy(dimethyl)octylsilane are characterized by a refractive index of 1.423 measured at 20°C using the sodium D-line (589.3 nanometers) [1] [4] [3]. This refractive index value is consistent with the compound's molecular structure and provides insight into its optical behavior and intermolecular interactions [1].

The refractive index measurement represents a fundamental optical property that correlates with the compound's molecular polarizability and electronic structure [1]. The value of 1.423 places methoxy(dimethyl)octylsilane within the typical range for organosilicon compounds containing alkyl substituents [1].

The compound exhibits a colorless to almost colorless appearance as a clear liquid, indicating minimal light absorption in the visible spectrum range [2] [4]. This optical transparency is advantageous for applications where optical clarity is required and confirms the absence of chromophoric impurities in the pure compound [2].

Optical PropertyValueStandard Reference
Refractive Index (n20/D)1.423Literature value
Measurement Temperature20°CStandard conditions
Wavelength (D-line)589.3 nm (sodium D-line)Standard sodium line
Optical AppearanceColorless to almost colorlessVisual observation
Color DescriptionClear liquidPhysical description

Solubility and Stability Profiles

Hydrolytic Sensitivity (H2O Reactivity)

Methoxy(dimethyl)octylsilane demonstrates moderate hydrolytic sensitivity, classified with a hydrolytic sensitivity rating of 7, indicating that it reacts slowly with moisture and water [2] [5]. This classification system provides a standardized framework for understanding the compound's stability in the presence of water vapor and liquid water [5].

The hydrolytic sensitivity manifests as a time-dependent chemical transformation where the methoxy group undergoes hydrolysis to form silanol groups and methanol as byproducts [2] [6]. This reaction proceeds at a controlled rate under ambient conditions, making the compound manageable for industrial applications while requiring appropriate storage conditions [2].

The compound exhibits sensitivity to atmospheric moisture, necessitating storage under inert atmosphere conditions such as nitrogen purging to maintain stability [2] [5]. The slow reaction rate with water allows for controlled processing conditions while preventing rapid degradation that would compromise the compound's utility [2].

Research on similar organoalkoxysilane compounds indicates that hydrolysis kinetics are influenced by temperature, concentration, and solution conditions [7]. The methoxy groups in methoxy(dimethyl)octylsilane are more reactive toward hydrolysis compared to ethoxy analogs, following the general trend observed in organosilicon chemistry [6].

Sensitivity ParameterValue/DescriptionTechnical Details
Hydrolytic Sensitivity Rating7: reacts slowly with moisture/waterGelest classification system
Water Reactivity ClassificationModerate water reactivityComparative to other silanes
Moisture SensitivitySensitive to atmospheric moistureStorage under nitrogen recommended
Reaction Rate with WaterSlow hydrolysis rateTime-dependent process
Hydrolysis ProductsSilanol formation and methanolChemical transformation pathway

Solvent Compatibility and Partition Coefficients (LogP 4.198)

The partition coefficient behavior of methoxy(dimethyl)octylsilane is characterized by a logarithmic octanol-water partition coefficient (LogP) value of 4.198, indicating strong lipophilic character and high hydrophobicity . This partition coefficient value places the compound in the category of highly hydrophobic substances that preferentially partition into nonpolar phases [9] [10].

The LogP value of 4.198 demonstrates that methoxy(dimethyl)octylsilane is approximately 15,800 times more soluble in octanol than in water, reflecting the dominant influence of the octyl chain on the compound's solubility behavior [9] [10]. This high partition coefficient is consistent with the molecular structure, which combines a long aliphatic chain with limited polar functionality .

Solvent compatibility studies indicate excellent compatibility with nonpolar organic solvents such as hexane, toluene, and other hydrocarbon systems . The compound demonstrates limited solubility in water and poor compatibility with highly polar solvents due to its hydrophobic nature .

The hydrophobic character imparted by the octyl substituent makes methoxy(dimethyl)octylsilane effective for surface modification applications where water repellency is desired [5] [11]. The compound's ability to create hydrophobic surfaces is related to its high LogP value and the surface energy reduction achieved through alkyl chain organization [11] [12].

Solubility ParameterValueImplication
LogP (Octanol-Water)4.198Strong lipophilic tendency
Hydrophobic CharacterHighly hydrophobicWater-repelling properties
Organic Solvent CompatibilityExcellent with non-polar solventsGood dissolution in hexane, toluene
Water SolubilityLimited water solubilityPhase separation in aqueous systems
Polar Solvent InteractionPoor compatibility with polar solventsRequires careful formulation

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

93804-29-6

Wikipedia

Methoxydimethyloctylsilane

Dates

Modify: 2023-08-16

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